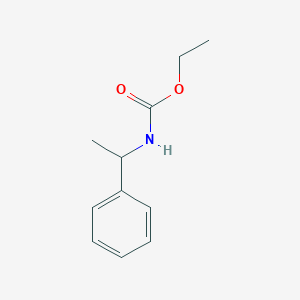

Ethyl (1-phenylethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エチル (1-フェニルエチル)カルバメートは、カルバメートファミリーに属する有機化合物です。カルバメートはカルバミン酸のエステルであり、農業、医学、工業など様々な分野で幅広い用途があることで知られています。エチル (1-フェニルエチル)カルバメートは、エチル基、フェニルエチル基、カルバメート官能基を含む独特の化学構造が特徴です。

準備方法

合成経路と反応条件

エチル (1-フェニルエチル)カルバメートは、いくつかの方法で合成することができます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、エチルクロロホルメートを1-フェニルエチルアミンと反応させる方法です。 反応は通常室温で行われ、目的のカルバメート生成物が得られます .

別の方法には、イソシアネートの使用があります。この方法では、1-フェニルエチルアミンはエチルイソシアネートと反応して、エチル (1-フェニルエチル)カルバメートを生成します。 この反応は通常、穏やかな条件下で行われ、触媒の使用は必要ありません .

工業的生産方法

工業的な環境では、エチル (1-フェニルエチル)カルバメートの生産には、多くの場合、連続式反応器が使用されます。これらの反応器は、反応条件を正確に制御することができ、より高い収率と純度の最終製品をもたらします。 自動化システムの使用は、生産プロセスの効率とスケーラビリティを向上させます .

化学反応の分析

反応の種類

エチル (1-フェニルエチル)カルバメートは、以下の化学反応を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて、対応するカルバメート誘導体に変換することができます。

還元: 還元反応により、カルバメート基をアミン基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により、追加の酸素含有官能基を持つカルバメート誘導体が生成される場合があり、一方、還元によりアミンが生成される場合があります .

科学研究への応用

エチル (1-フェニルエチル)カルバメートは、科学研究で幅広い用途を持っています。

化学: 有機合成における試薬として、およびより複雑な分子の調製のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。

医学: 様々な疾患の治療薬としての可能性を探る研究が進められています。

科学的研究の応用

Ethyl (1-phenylethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

作用機序

エチル (1-フェニルエチル)カルバメートの作用機序は、特定の分子標的との相互作用を伴います。カルバメート基は、タンパク質や酵素の求核性部位と共有結合を形成することができ、その活性の阻害につながります。 このメカニズムは、アセチルコリンエステラーゼなどの酵素を阻害することが知られている他のカルバメート化合物と類似しています .

類似化合物の比較

エチル (1-フェニルエチル)カルバメートは、以下のカルバメート化合物などと比較することができます。

メチルカルバメート: 構造は類似していますが、エチル基の代わりにメチル基を持っています。

フェニルカルバメート: フェニルエチル基の代わりにフェニル基を持っています。

エチルカルバメート: フェニルエチル基がなく、発酵食品や飲料に含まれていることで知られています.

エチル (1-フェニルエチル)カルバメートの独自性は、官能基の特定の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられています。

類似化合物との比較

Ethyl (1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:

Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

Phenyl carbamate: Contains a phenyl group instead of a phenylethyl group.

Ethyl carbamate: Lacks the phenylethyl group and is known for its presence in fermented foods and beverages.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

生物活性

Ethyl (1-phenylethyl)carbamate, also known as ethyl N-(2-phenethyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is classified under the carbamate family, characterized by its unique structure comprising an ethyl group and a phenylethyl group attached to a carbamate functional group. The compound is synthesized through various methods, including the reaction of ethyl chloroformate with 1-phenylethylamine or ethyl isocyanate under mild conditions.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Research indicates that it exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating a library of compounds based on this structure, one analogue demonstrated significant biofilm inhibition with an IC50 value of approximately 15.7 μM against MRSA .

Table 1: Antimicrobial Activity of this compound Analogues

| Compound | Bacterial Strain | IC50 (μM) | Biofilm Inhibition (%) |

|---|---|---|---|

| Ethyl Carbamate | MRSA 43300 | 15.7 | 75.1 |

| Analogue 2b | Various Strains | Moderate | Varies |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can sensitize cancer cells to marine toxins, indicating a role in enhancing the efficacy of other therapeutic agents . The mechanism may involve the inhibition of specific enzymes critical for cancer cell survival.

The biological activity of this compound primarily involves its interaction with molecular targets through covalent bonding. The carbamate functional group can form bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism is akin to other carbamates known for their enzyme-inhibiting properties, such as acetylcholinesterase inhibitors.

Case Study: Biofilm Inhibition

In a study focusing on biofilm formation by MRSA, researchers synthesized various analogues of this compound. The study revealed that specific structural modifications could enhance antimicrobial activity. For instance, substituting alkyl groups with electron-withdrawing groups significantly affected biofilm inhibition efficacy .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that derivatives of this compound exhibit stability under physiological conditions while allowing for gradual hydrolysis. This property is crucial for developing prodrugs that can effectively deliver therapeutic agents in vivo without rapid degradation .

特性

IUPAC Name |

ethyl N-(1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSAQMXTJQSGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-51-4 |

Source

|

| Record name | NSC22468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。